Structure and properties of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid
Structure and properties of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid
An In-Depth Technical Guide to 6-Hydroxyhexanoic Acid
Disclaimer: Initial searches for "6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid" did not yield information on a compound with this specific chemical structure. This guide will therefore focus on the closely related and well-documented compound, 6-Hydroxyhexanoic Acid .
Introduction
6-Hydroxyhexanoic acid (6-HHA), also known as 6-hydroxycaproic acid, is an omega-hydroxy fatty acid that has garnered significant interest in various scientific and industrial fields.[1][2][3] Its bifunctional nature, possessing both a terminal carboxylic acid and a primary alcohol, makes it a versatile building block for chemical synthesis and polymer production.[3] Furthermore, recent research has unveiled its potential role in metabolic regulation, opening new avenues for therapeutic applications.[4][5][6] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 6-hydroxyhexanoic acid, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
6-Hydroxyhexanoic acid is a six-carbon straight-chain carboxylic acid with a hydroxyl group at the C-6 position.
Molecular Formula: C6H12O3[2]
Molecular Weight: 132.16 g/mol [7]
CAS Registry Number: 1191-25-9[1][2][8]
Synonyms: 6-Hydroxycaproic acid, ε-Hydroxycaproic acid[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 6-hydroxyhexanoic acid is presented in the table below. These properties are crucial for its handling, processing, and application in various experimental and industrial settings.
| Property | Value | Source |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [8] |
| Melting Point | 38-42 °C | [3][8] |
| Boiling Point | 272-273 °C (estimated) | [1] |
| Water Solubility | Soluble | [1][3] |
| logP (o/w) | -0.191 (estimated) | [1] |
| pKa | 4.75 ± 0.10 (Predicted) | [3] |
| Flash Point | >110 °C | [3] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 6-hydroxyhexanoic acid.
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Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for 6-hydroxyhexanoic acid, which can be used for its identification in complex mixtures.[2]
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Nuclear Magnetic Resonance (NMR): The structure of 6-hydroxyhexanoic acid can be confirmed by NMR spectroscopy.[8] While specific spectral data from the provided search results is limited, a typical ¹H NMR spectrum would show characteristic peaks for the methylene protons along the carbon chain, the hydroxymethylene protons, and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would similarly display distinct signals for each of the six carbon atoms.
Synthesis and Production
6-Hydroxyhexanoic acid can be synthesized through various chemical and biological routes.
Chemical Synthesis
One common method for the synthesis of 6-hydroxyhexanoic acid and its esters involves the oxidation of cyclohexane. This process typically yields a mixture of products, including cyclohexanol, cyclohexanone, and various oxidation byproducts from which 6-hydroxyhexanoic acid can be derived.[9] Another approach is the Baeyer-Villiger oxidation of cyclohexanone, which can produce ε-caprolactone, a cyclic ester that can be hydrolyzed to 6-hydroxyhexanoic acid.[10]
Biotechnological Production
Microbial fermentation and enzymatic processes offer a more sustainable route to 6-hydroxyhexanoic acid. Certain microorganisms can metabolize alkanes or other carbon sources to produce omega-hydroxy fatty acids. For instance, some bacteria can perform ω-oxidation of hexanoate to form 6-hydroxyhexanoate.[1]
Applications
The unique bifunctional structure of 6-hydroxyhexanoic acid lends itself to a variety of applications, from polymer chemistry to the pharmaceutical industry.
Polymer Synthesis
6-Hydroxyhexanoic acid is a key monomer for the production of poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester. PCL is widely used in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable sutures. The polymerization can be initiated by the ring-opening polymerization of ε-caprolactone, which is the intramolecular ester of 6-hydroxyhexanoic acid.
Chemical Intermediate
As a versatile chemical intermediate, 6-hydroxyhexanoic acid and its esters are used in the synthesis of various other compounds.[3] For example, they can be used to produce surfactants, flavoring agents, and fragrances.[11] The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical modifications.[11][12]
Potential Therapeutic Applications
Recent studies have highlighted the potential of 6-hydroxyhexanoic acid in the management of metabolic disorders. Research has shown that this medium-chain fatty acid can protect against obesity and insulin resistance in animal models.[4][5][6]
Mechanism of Action in Metabolic Regulation
Studies in mice have demonstrated that 6-hydroxyhexanoic acid can:
-
Reduce high-fat diet-mediated weight gain, primarily by decreasing fat mass.[4][6]
-
Suppress systemic inflammation and dyslipidemia associated with obesity.[4][6]
-
Ameliorate aberrant inflammatory and metabolic transcriptomic signatures in white adipose tissue.[6]
The proposed mechanism involves the suppression of adipocyte-proinflammatory cytokine production and lipolysis through Gαi-mediated signaling.[4][6]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis or analysis of 6-hydroxyhexanoic acid were not fully available in the provided search results, a general workflow for a key application is outlined below.
General Workflow: High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of 6-hydroxyhexanoic acid and its esters.[13]
Caption: General workflow for the analysis of 6-Hydroxyhexanoic acid using HPLC.
Safety and Handling
6-Hydroxyhexanoic acid is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[8] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Hydroxyhexanoic acid is a molecule of significant interest due to its versatile chemical properties and emerging biological roles. Its importance as a monomer for biodegradable polymers is well-established, and its potential as a therapeutic agent for metabolic diseases presents an exciting frontier for research and drug development. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for professionals in the field. Further research into its biological mechanisms of action and the development of efficient and sustainable production methods will undoubtedly expand its applications in the future.
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Sebag, S. C., Qian, Q., Upara, C., Ding, Q., Cao, H., Hong, L., & Yang, L. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. bioRxiv. [Link]
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PubMed. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. [Link]
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ResearchGate. (2024). A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance. [Link]
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Pharmaffiliates. (n.d.). 3-(Aminomethyl)-6-hydroxy-5-(hydroxymethyl)hexanoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Hydroxy-5-methylhexanoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. [Link]
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Cheméo. (n.d.). Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester. Retrieved from [Link]
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